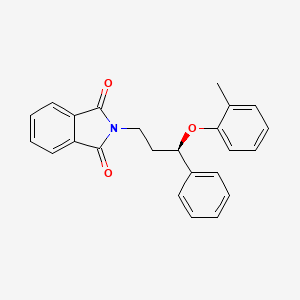
2-Propylphenol, isopropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylphenol, isopropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This particular compound features a propyl group attached to a phenol ring, with an isopropyl group connected via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2-Propylphenol, isopropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be derived from 2-Propylphenol, and the alkyl halide can be isopropyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylphenol, isopropyl ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.
Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Strong acids like HI or HBr.
Major Products:
Oxidation: Formation of peroxides.
Substitution: Formation of 2-Propylphenol and isopropyl halide .
Applications De Recherche Scientifique
2-Propylphenol, isopropyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Studied for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of 2-Propylphenol, isopropyl ether involves its interaction with molecular targets such as enzymes and receptors. The ether linkage provides stability and resistance to metabolic degradation, allowing the compound to exert its effects over a prolonged period. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the application and context of use .
Comparaison Avec Des Composés Similaires
2-Isopropylphenol: Similar structure but lacks the ether linkage.
2-Propylphenol: Similar structure but lacks the isopropyl ether group.
Isopropyl methyl ether: Similar ether linkage but different alkyl groups.
Uniqueness: 2-Propylphenol, isopropyl ether is unique due to its combination of a phenolic group and an ether linkage, providing a balance of stability and reactivity. This makes it suitable for various applications where other ethers or phenols may not be as effective .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-propan-2-yloxy-2-propylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Clé InChI |
LEVJAFQJMRYDEO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



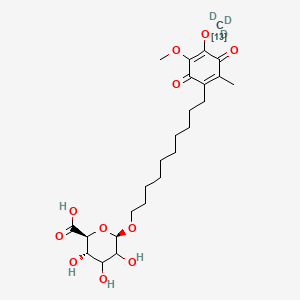
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)

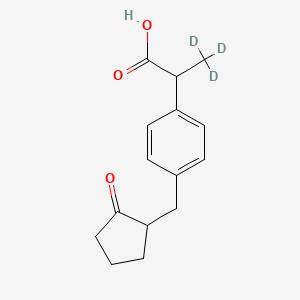

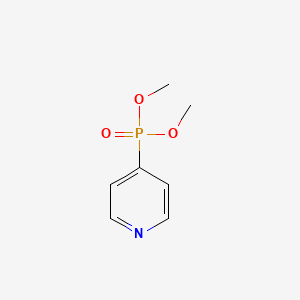

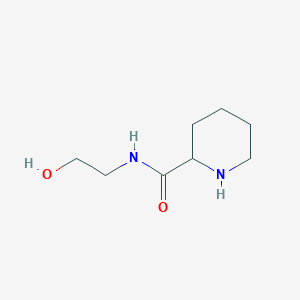

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)


